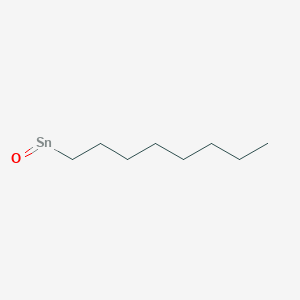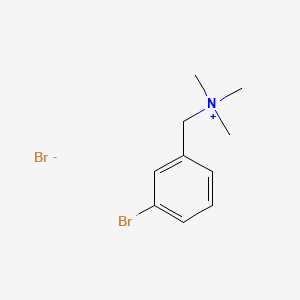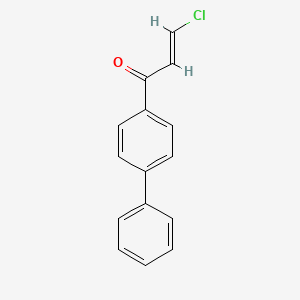
trans-3-Chloro-4'-phenylacrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Chloro-4’-phenylacrylophenone: is a chemical compound with the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol . It is an α,β-unsaturated ketone, which is a type of chalcone. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Chloro-4’-phenylacrylophenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: In an industrial setting, the production of trans-3-Chloro-4’-phenylacrylophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3-Chloro-4’-phenylacrylophenone can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacrylophenones.
Applications De Recherche Scientifique
Chemistry: trans-3-Chloro-4’-phenylacrylophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology: In biological research, trans-3-Chloro-4’-phenylacrylophenone is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific diseases such as cancer and infectious diseases .
Industry: In the industrial sector, trans-3-Chloro-4’-phenylacrylophenone is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing .
Mécanisme D'action
The mechanism of action of trans-3-Chloro-4’-phenylacrylophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
- trans-3-Chloro-4’-fluoroacrylophenone
- trans-3-Chloro-4’-methylacrylophenone
- trans-3-Chloro-4’-methoxyacrylophenone
Comparison: trans-3-Chloro-4’-phenylacrylophenone is unique due to its specific substitution pattern and the presence of the chlorine atom. This substitution imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the chlorine atom can enhance the compound’s reactivity in substitution reactions and its potential biological activity .
Propriétés
Numéro CAS |
58953-18-7 |
|---|---|
Formule moléculaire |
C15H11ClO |
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
(E)-3-chloro-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H/b11-10+ |
Clé InChI |
IPQGILWDLLCCRZ-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


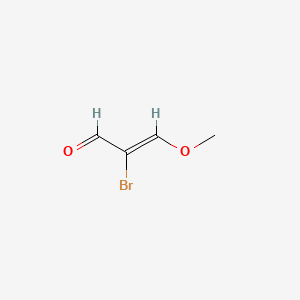
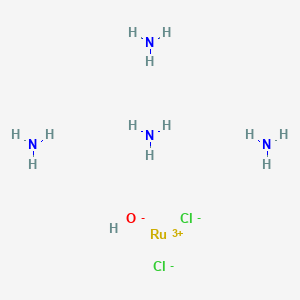
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
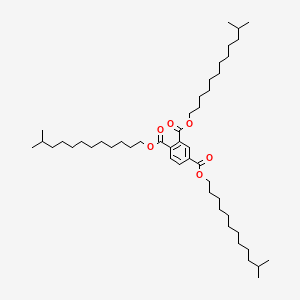
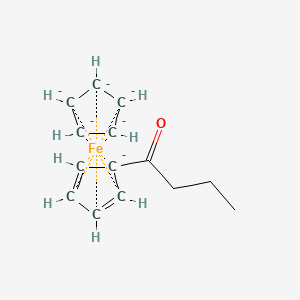
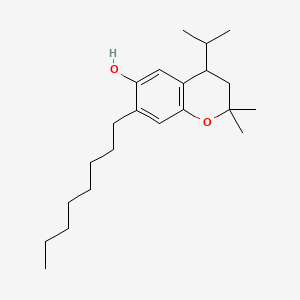
![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
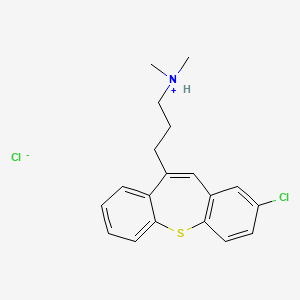
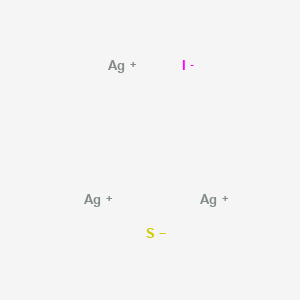
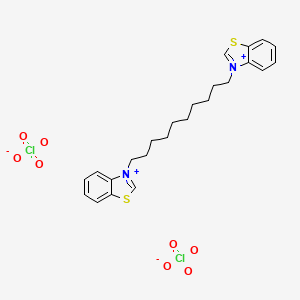
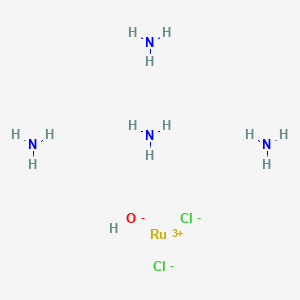
![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)
